![molecular formula C24H20N4O4S B2942303 1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 1226445-23-3](/img/no-structure.png)

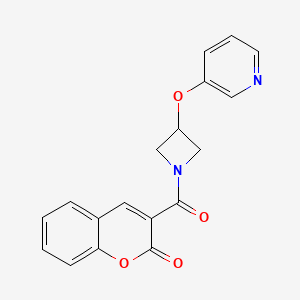

1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is not explicitly provided in the available resources .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. Pyrazolo[3,4-d]pyrimidines have been reported to have various biological activities .科学的研究の応用

Chemical and Pharmacological Interest of Morpholine and Pyrans Derivatives

Morpholine derivatives, due to their unique structure containing both nitrogen and oxygen atoms, have been found to exhibit a broad spectrum of pharmacological activities. These activities stem from their presence in various organic compounds developed for their diverse pharmacological effects. The review by Asif and Imran (2019) delves into the significance of morpholine and pyran analogues, emphasizing their potent pharmacophoric activities and their exploration in chemical designing for pharmacological applications. This comprehensive review showcases current trends in the development and methodology exploration of these compounds, highlighting their importance in biochemistry and medicinal chemistry (Asif & Imran, 2019).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocycle in the realm of drug discovery due to its extensive medicinal properties, including anticancer, CNS agents, and anti-infectious activities. Cherukupalli et al. (2017) provide an in-depth review of the synthetic strategies employed for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties, underscoring the scaffold’s versatility as a building block for developing drug-like candidates. This review not only highlights the structure-activity relationships (SARs) but also sheds light on the potential of this scaffold in generating novel therapeutic agents, presenting a valuable resource for medicinal chemists in drug development (Cherukupalli et al., 2017).

Importance of Hybrid Catalysts in Synthesis of Pyranopyrimidine Derivatives

The synthesis of pyranopyrimidine derivatives, crucial for pharmaceutical applications due to their bioavailability and synthetic versatility, has been facilitated by the use of hybrid catalysts. Parmar, Vala, and Patel (2023) review the synthetic pathways and the employment of various catalysts, including organocatalysts and nanocatalysts, for the development of these compounds. Their review emphasizes the application of these catalysts in creating 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the advancements in catalyst technology for medicinal chemistry and drug synthesis (Parmar, Vala, & Patel, 2023).

作用機序

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .

Mode of Action

It’s known that cdk inhibitors typically bind to the atp-binding pocket of the kinase, preventing atp from binding and thus inhibiting the kinase’s activity .

Biochemical Pathways

Cdk inhibitors generally affect cell cycle progression, potentially leading to cell cycle arrest and apoptosis .

Result of Action

The compound has shown marked antitumor activity against all tested cell lines with IC50 values of 5.00–32.52 μM . This suggests that the compound could potentially be used as a therapeutic agent in cancer treatment.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves the reaction of 4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine with methyl iodide in the presence of a base to form 1-methyl-4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine." "Starting Materials": [ "4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine", "Methyl iodide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 4-morpholin-4-yl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine to a reaction vessel", "Add methyl iodide to the reaction vessel", "Add base to the reaction vessel", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and isolate the product by filtration or other suitable means" ] } | |

CAS番号 |

1226445-23-3 |

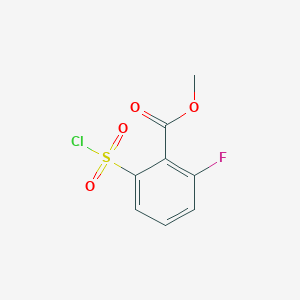

分子式 |

C24H20N4O4S |

分子量 |

460.51 |

IUPAC名 |

3-phenyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H20N4O4S/c1-15(2)31-18-10-8-16(9-11-18)22-25-20(32-26-22)14-27-19-12-13-33-21(19)23(29)28(24(27)30)17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3 |

InChIキー |

WAFZHISQMLXDQW-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2942221.png)

![3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B2942225.png)

![2-Chloro-3-[(4-methoxybenzyl)amino]naphthoquinone](/img/structure/B2942226.png)

![3-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2942235.png)

![Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2942237.png)

![N-benzhydryl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2942243.png)